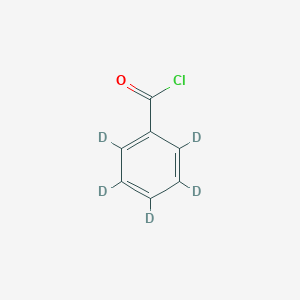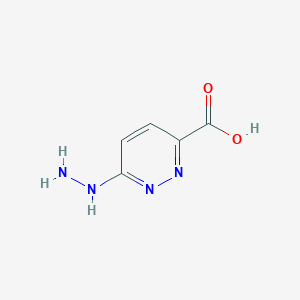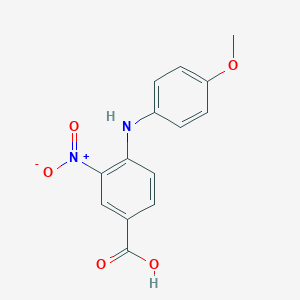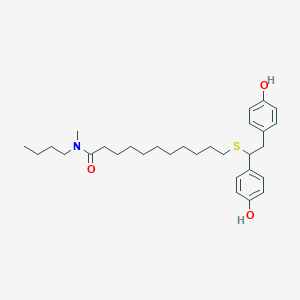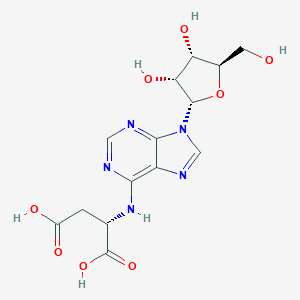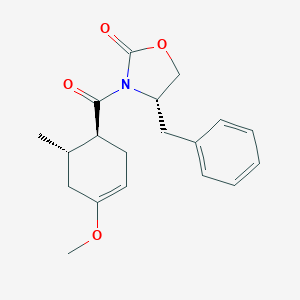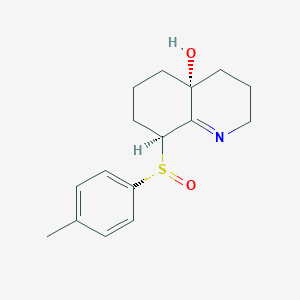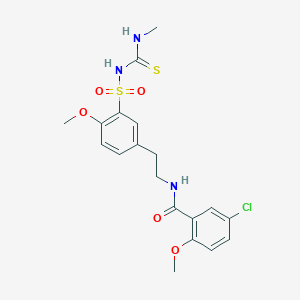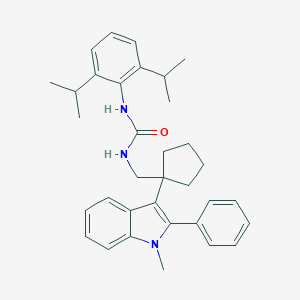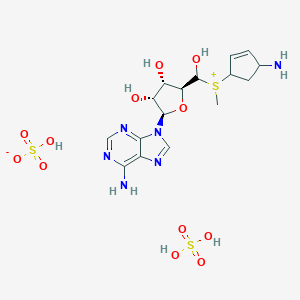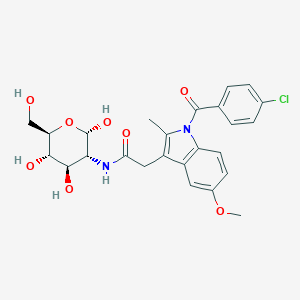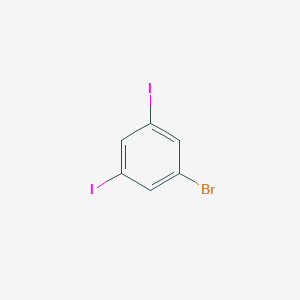
1-溴-3,5-二碘苯
描述
1-Bromo-3,5-diiodobenzene is an aromatic compound with the molecular formula C₆H₃BrI₂. It is a halogenated benzene derivative, where the benzene ring is substituted with one bromine atom and two iodine atoms at the 1, 3, and 5 positions, respectively
科学研究应用
1-Bromo-3,5-diiodobenzene has several applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions:
1-Bromo-3,5-diiodobenzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with 1,3,5-triiodobenzene, a bromination reaction can be carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction typically occurs under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods:
In an industrial setting, the production of 1-Bromo-3,5-diiodobenzene may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
化学反应分析
Types of Reactions:
1-Bromo-3,5-diiodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone.
Electrophilic Substitution: Bromine (Br₂) with iron (Fe) catalyst.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Coupling Reactions: Boronic acids with palladium (Pd) catalyst.
Major Products:
Substitution Products: Depending on the substituent introduced, various functionalized benzene derivatives can be obtained.
Oxidation Products: Carboxylic acids or other oxidized derivatives.
Coupling Products: Biaryl compounds.
作用机制
The mechanism of action of 1-Bromo-3,5-diiodobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine and iodine atoms act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. In coupling reactions, the compound forms intermediates that facilitate the formation of biaryl products through palladium-catalyzed pathways .
相似化合物的比较
- 1-Bromo-2,4-diiodobenzene
- 1-Bromo-4,5-diiodobenzene
- 1-Bromo-3,4-diiodobenzene
- 1-Bromo-2,3-diiodobenzene
Comparison:
1-Bromo-3,5-diiodobenzene is unique due to the specific positions of the bromine and iodine atoms on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, 1-Bromo-3,5-diiodobenzene may exhibit different reactivity in substitution and coupling reactions, making it a valuable compound for specific synthetic applications .
属性
IUPAC Name |
1-bromo-3,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrI2/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKWRDOTWLACTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrI2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617204 | |
| Record name | 1-Bromo-3,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149428-64-8 | |
| Record name | 1-Bromo-3,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3,5-diiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Bromo-3,5-diiodobenzene in the synthesis of conjugated polyphenylene dendrimer-based β-diketones?
A1: 1-Bromo-3,5-diiodobenzene serves as a crucial intermediate in the synthesis of high-generation conjugated polyphenylene dendrimer-based β-diketones [, ]. Its unique structure, featuring both bromine and iodine substituents, allows for controlled and efficient branching during the dendrimer synthesis. This leads to the successful creation of high-generation dendrimers with good yields.
Q2: How does the use of 1-Bromo-3,5-diiodobenzene contribute to the overall efficiency of the synthesis process?
A2: The researchers highlight that utilizing 1-Bromo-3,5-diiodobenzene as an intermediate contributes to the efficiency of the synthesis process []. While the papers don't delve into specific comparative data, they emphasize the successful synthesis of high-generation dendrimers, implying improved yields and potentially reduced steps compared to alternative synthetic routes. This efficiency is likely attributed to the molecule's structure, enabling controlled branching and facilitating the desired reactions for dendrimer formation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


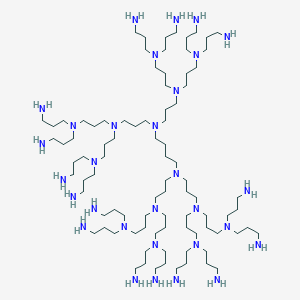
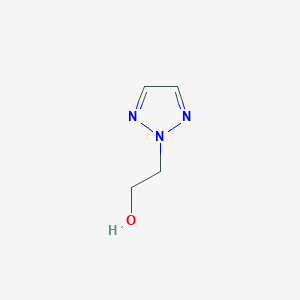
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B120894.png)
